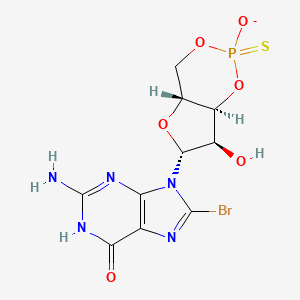

Rp-8-Br-cGMPS

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H10BrN5O6PS- |

|---|---|

Molecular Weight |

439.16 g/mol |

IUPAC Name |

9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-bromo-1H-purin-6-one |

InChI |

InChI=1S/C10H11BrN5O6PS/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(21-8)1-20-23(19,24)22-5/h2,4-5,8,17H,1H2,(H,19,24)(H3,12,14,15,18)/p-1/t2-,4-,5-,8-,23?/m1/s1 |

InChI Key |

KRYIOQOBMVFLBO-CIZWMVDRSA-M |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=S)(O1)[O-] |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=S)(O1)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Rp-8-Br-cGMPS: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rp-8-Br-cGMPS, a brominated derivative of guanosine 3',5'-cyclic monophosphorothioate, is a widely utilized pharmacological tool in the study of cyclic guanosine monophosphate (cGMP) signaling pathways. Its primary mechanism of action is the competitive and reversible inhibition of cGMP-dependent protein kinase (PKG). This attribute, combined with its enhanced membrane permeability compared to other cGMP analogs, has established this compound as a valuable agent for dissecting the physiological and pathophysiological roles of PKG in various cellular processes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.

Primary Mechanism of Action: Competitive Inhibition of Protein Kinase G

This compound acts as a competitive antagonist at the cGMP-binding sites of PKG.[1] By binding to these sites, it prevents the conformational changes necessary for kinase activation that are normally induced by endogenous cGMP. This leads to the inhibition of the phosphorylation of downstream target proteins by PKG, thereby blocking the physiological effects mediated by the cGMP/PKG signaling cascade. Kinetic studies have demonstrated that this compound is a potent inhibitor of PKG type Iα and Iβ isoforms.[2]

Signaling Pathway of PKG Inhibition

The following diagram illustrates the canonical cGMP signaling pathway and the inhibitory action of this compound.

Caption: this compound competitively inhibits the activation of PKG by cGMP.

Quantitative Data: Potency and Selectivity

The inhibitory potency of this compound has been quantified against its primary target, PKG, as well as other related signaling proteins. This data is crucial for designing experiments and interpreting results.

| Compound | Target | Assay Type | Ki (µM) | Reference |

| This compound | PKG Iα | In vitro kinase assay | 0.03 | [2] |

| This compound | PKG Iβ | In vitro kinase assay | 0.03 | [2] |

| This compound | PKA Type II | In vitro kinase assay | 10 | [2] |

Note: A lower Ki value indicates higher inhibitory potency.

While primarily known as a PKG inhibitor, this compound and its close analog, Rp-8-Br-PET-cGMPS, have been shown to interact with other cGMP-binding proteins, notably phosphodiesterases (PDEs).

| Compound | Target | Ki (µM) |

| Rp-8-Br-PET-cGMPS | PDE1A | 2.5 |

| Rp-8-Br-PET-cGMPS | PDE1B | 55.6 |

| Rp-8-Br-PET-cGMPS | PDE1C | 0.76 |

| Rp-8-Br-PET-cGMPS | PDE2A | 8.1 |

| Rp-8-Br-PET-cGMPS | PDE3A | 4.09 |

| Rp-8-Br-PET-cGMPS | PDE4B | 13.8 |

| Rp-8-Br-PET-cGMPS | PDE5A | 2.28 |

| Rp-8-Br-PET-cGMPS | PDE6 | 4.98 |

Data for Rp-8-Br-PET-cGMPS, a closely related analog.[3]

Off-Target Effects and Selectivity

While this compound exhibits a high degree of selectivity for PKG over cAMP-dependent protein kinase (PKA), with a selectivity ratio of approximately 333-fold, its interaction with certain PDE isoforms should be considered when interpreting experimental data.[2] For instance, its inhibitory activity against PDE5, a key enzyme in cGMP degradation, could lead to an accumulation of cellular cGMP, potentially confounding the interpretation of its effects as solely due to PKG inhibition. Recent studies have also identified interactions with PDE1 and PDE6.[4] Therefore, it is imperative for researchers to consider these potential off-target effects and employ appropriate controls in their experimental designs.

Experimental Protocols

In Vitro PKG Inhibition Assay

This protocol outlines a standard method for determining the inhibitory activity of this compound on PKG using a radioactive ATP assay.

Materials:

-

Purified recombinant PKG Iα or Iβ

-

This compound

-

Peptide substrate (e.g., a fluorescently labeled or biotinylated peptide with a PKG consensus sequence)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.1 mM cGMP)

-

Phosphocellulose paper or other suitable separation matrix

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, the peptide substrate, and the desired concentration of this compound.

-

Pre-incubate the mixture at 30°C for 5-10 minutes.

-

Initiate the reaction by adding purified PKG enzyme.

-

After a brief incubation (e.g., 1 minute), start the phosphorylation reaction by adding [γ-³²P]ATP.

-

Allow the reaction to proceed for a defined period (e.g., 10-20 minutes) at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

-

Calculate the percentage of inhibition by comparing the radioactivity in the presence of this compound to the control (no inhibitor).

-

Determine the IC₅₀ or Kᵢ value by performing the assay with a range of this compound concentrations.

Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a common method for assessing the inhibitory effect of this compound on PDE activity.

Materials:

-

Purified recombinant PDE isoform (e.g., PDE5)

-

This compound

-

[³H]cGMP

-

PDE reaction buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

Snake venom nucleotidase (e.g., from Crotalus atrox)

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation fluid

Procedure:

-

Prepare a reaction mixture containing the PDE reaction buffer and the desired concentration of this compound.

-

Add the purified PDE enzyme to the mixture.

-

Initiate the reaction by adding [³H]cGMP.

-

Incubate the reaction at 30°C for a specific time.

-

Terminate the reaction by heat inactivation (e.g., boiling for 1 minute).

-

Cool the samples and add snake venom nucleotidase to convert the resulting [³H]5'-GMP to [³H]guanosine.

-

Apply the reaction mixture to an anion-exchange resin column to separate the unreacted [³H]cGMP from the [³H]guanosine.

-

Elute the [³H]guanosine and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition based on the amount of [³H]guanosine produced in the presence and absence of this compound.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for characterizing a kinase inhibitor like this compound.

Caption: A logical workflow for the comprehensive characterization of this compound.

Conclusion

This compound serves as a potent and selective inhibitor of cGMP-dependent protein kinase, making it an indispensable tool for researchers investigating cGMP signaling. Its mechanism of action is centered on the competitive and reversible inhibition of PKG, thereby preventing the phosphorylation of downstream targets. While it demonstrates good selectivity over PKA, its potential interactions with phosphodiesterases necessitate careful experimental design and data interpretation. The quantitative data and detailed protocols provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their studies and to advance the understanding of the multifaceted roles of the cGMP/PKG signaling pathway in health and disease.

References

- 1. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The PKG Inhibitor CN238 Affords Functional Protection of Photoreceptors and Ganglion Cells against Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.com]

An In-depth Technical Guide to Rp-8-Br-cGMPS: A cGMP-Dependent Protein Kinase Inhibitor

This technical guide provides a comprehensive overview of Rp-8-Br-cGMPS, a competitive inhibitor of cGMP-dependent protein kinase (PKG), for researchers, scientists, and drug development professionals. Due to the limited availability of specific quantitative data and detailed experimental protocols for this compound in the scientific literature, this guide also includes extensive information on its widely used, more lipophilic, and membrane-permeant analog, Rp-8-Br-PET-cGMPS. The structural and functional similarities between these compounds make the data on the PET derivative highly relevant for understanding the inhibitory action of this compound.

Introduction to this compound and the cGMP Signaling Pathway

Cyclic guanosine monophosphate (cGMP) is a ubiquitous second messenger that plays a crucial role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal signaling. The effects of cGMP are primarily mediated through three main targets: cGMP-dependent protein kinases (PKG), cGMP-gated cation channels, and cGMP-regulated phosphodiesterases (PDEs).

This compound (8-Bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a synthetic analog of cGMP that acts as a competitive inhibitor of PKG. By binding to the cGMP-binding sites on PKG, this compound prevents the activation of the kinase by endogenous cGMP, thereby blocking downstream signaling events. Its utility in research is often hampered by low membrane permeability.[1] To overcome this, the more lipophilic derivative, Rp-8-Br-PET-cGMPS (β-phenyl-1,N2-etheno-8-bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer), was developed and is more commonly used in cell-based assays.[1]

Chemical and Physical Properties

A clear distinction between this compound and its PET derivative is essential for experimental design.

| Property | This compound | Rp-8-Br-PET-cGMPS |

| Chemical Name | 8-Bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer | β-phenyl-1,N2-etheno-8-bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer |

| Molecular Formula | C₁₀H₁₀BrN₅NaO₆PS | C₁₈H₁₄BrN₅NaO₆PS |

| Molecular Weight | 462.15 g/mol | 562.27 g/mol |

| Appearance | Crystalline solid | Crystalline solid |

| Solubility | Soluble in water | Soluble in water (to 20 mM) and DMSO (to 40 mM)[2][3] |

| Storage | Store at -20°C | Store at -20°C |

Mechanism of Action and Selectivity

This compound and its analogs are competitive inhibitors at the cGMP-binding site of PKG.[1] The Rp-configuration of the phosphorothioate group is crucial for its inhibitory activity. These compounds are also resistant to hydrolysis by phosphodiesterases, which prolongs their intracellular action.[1]

The selectivity of these inhibitors for PKG over other cyclic nucleotide-dependent kinases, such as cAMP-dependent protein kinase (PKA), is a critical parameter for their use as specific research tools.

Table of Inhibitory Constants (Kᵢ) and IC₅₀ Values:

| Compound | Target | Kᵢ (µM) | IC₅₀ (µM) | Reference(s) |

| Rp-8-Br-PET-cGMPS | PKG Iα | 0.03 | - | [4] |

| PKG Iβ | 0.03 | - | [4] | |

| PKA | 10 | - | [4] | |

| cGMP-gated channels | - | 25 | ||

| Rp-8-pCPT-cGMPS | PKG | 0.5 | - |

Signaling Pathways and Experimental Workflows

Visualizing the cGMP signaling pathway and the experimental workflow for studying PKG inhibition is crucial for understanding the context in which this compound is used.

Caption: The cGMP signaling pathway.

Caption: A typical experimental workflow for studying PKG inhibition.

Experimental Protocols

Detailed, step-by-step protocols for using this compound are scarce. The following are generalized protocols for common assays, with specific details for Rp-8-Br-PET-cGMPS where available, which can be adapted for this compound.

Preparation of Stock Solutions

For Rp-8-Br-PET-cGMPS:

Protocol:

-

Weigh the desired amount of the compound.

-

Add the appropriate volume of solvent to achieve the desired stock concentration.

-

Vortex briefly to dissolve.

-

Store stock solutions at -20°C. For cell culture experiments, it is advisable to make single-use aliquots to avoid repeated freeze-thaw cycles.

In Vitro PKG Inhibition Assay

This protocol provides a framework for assessing the direct inhibitory effect of this compound on PKG activity.

Materials:

-

Recombinant PKG enzyme

-

PKG substrate (e.g., a synthetic peptide with a PKG consensus sequence, or a protein like VASP)

-

ATP (including γ-³²P-ATP for radioactive detection, or unlabeled ATP for antibody-based detection)

-

Kinase assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

-

This compound or its analog

-

cGMP (for stimulating PKG activity)

-

Phosphocellulose paper or other means of separating phosphorylated substrate

-

Scintillation counter or equipment for Western blotting

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, recombinant PKG, and the substrate.

-

Add varying concentrations of this compound to the reaction mixture. Include a vehicle control (e.g., water or DMSO).

-

Pre-incubate for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding a mixture of ATP (spiked with γ-³²P-ATP) and cGMP.

-

Incubate for a defined period (e.g., 10-30 minutes) at 30°C. The reaction time should be within the linear range of the assay.

-

Stop the reaction (e.g., by adding a stop solution like 75 mM phosphoric acid or by boiling in SDS-PAGE sample buffer).

-

Quantify the phosphorylation of the substrate. For radioactive assays, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the radioactivity using a scintillation counter. For non-radioactive methods, the phosphorylation can be detected by Western blotting using a phospho-specific antibody.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Cell-Based Assay for PKG Inhibition (VASP Phosphorylation)

Vasodilator-stimulated phosphoprotein (VASP) is a well-established substrate of PKG. The phosphorylation of VASP at Ser239 is commonly used as a marker of PKG activity in intact cells.

Materials:

-

Cultured cells expressing PKG (e.g., platelets, smooth muscle cells, or a transfected cell line)

-

Cell culture medium and supplements

-

A PKG agonist (e.g., 8-Br-cGMP or a nitric oxide donor like sodium nitroprusside)

-

This compound or its analog

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody against phospho-VASP (Ser239)

-

Primary antibody against total VASP (for loading control)

-

Appropriate secondary antibodies

-

Western blotting equipment and reagents

Procedure:

-

Plate cells at an appropriate density and allow them to adhere or grow to the desired confluency.

-

Pre-treat the cells with various concentrations of this compound for a suitable duration (e.g., 30-60 minutes). Include a vehicle control.

-

Stimulate the cells with a PKG agonist for a time known to induce VASP phosphorylation (e.g., 10-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and Western blotting using the phospho-VASP (Ser239) and total VASP antibodies.

-

Quantify the band intensities and express the level of VASP phosphorylation as a ratio of phospho-VASP to total VASP.

-

Determine the inhibitory effect of this compound on agonist-induced VASP phosphorylation.

Conclusion

This compound is a valuable tool for studying the role of PKG in cellular signaling. However, researchers should be aware of its limited membrane permeability and consider the use of its more lipophilic analog, Rp-8-Br-PET-cGMPS, for cell-based experiments. The data and protocols provided in this guide offer a solid foundation for designing and conducting experiments to investigate the cGMP/PKG pathway. Careful consideration of the specific experimental system and appropriate controls are essential for obtaining robust and reliable results.

References

The Structure-Activity Relationship of Rp-8-Br-cGMPS: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Principles, Experimental Validation, and Therapeutic Potential of a Key cGMP Analog

Introduction

Cyclic guanosine-3',5'-monophosphate (cGMP) is a ubiquitous second messenger that plays a pivotal role in a myriad of physiological processes, including smooth muscle relaxation, phototransduction, and neuronal signaling. The dysregulation of cGMP signaling pathways is implicated in the pathophysiology of numerous diseases, making the components of this pathway attractive targets for therapeutic intervention. Rp-8-Br-cGMPS, more formally known as (Rp)-8-Bromo-β-phenyl-1,N2-ethenoguanosine-3',5'-cyclic monophosphorothioate, is a potent and selective cGMP analog that has emerged as an invaluable tool for elucidating the intricacies of cGMP-mediated signal transduction.

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, binding affinities, and functional effects on key cellular targets. It is intended for researchers, scientists, and drug development professionals engaged in the study of cGMP signaling and the development of novel therapeutics targeting this pathway.

Core Mechanism of Action: Competitive Inhibition of cGMP-Dependent Protein Kinase (PKG)

The primary mechanism of action of this compound is the competitive inhibition of cGMP-dependent protein kinase (PKG).[1][2][3][4] The molecule is a structural analog of cGMP, enabling it to bind to the cGMP-binding sites on the regulatory domain of PKG. However, key modifications to its structure prevent the conformational changes necessary for kinase activation.

The "Rp" configuration of the phosphorothioate group is crucial for its inhibitory activity. This stereochemical arrangement, in contrast to the "Sp" configuration which often results in agonistic or partial agonistic activity, allows this compound to occupy the cGMP binding pocket without triggering the subsequent phosphorylation cascade. Kinetic analyses have demonstrated that this compound acts as a competitive inhibitor with a low micromolar to nanomolar affinity for PKG isoforms.[1]

Structural Features Dictating Activity and Selectivity

The pharmacological profile of this compound is a direct consequence of specific chemical modifications to the parent cGMP molecule:

-

8-Bromo Substitution: The bromine atom at the 8th position of the guanine ring enhances the lipophilicity of the molecule, contributing to its membrane permeability.[5] This modification also influences the conformation of the glycosidic bond, favoring the syn conformation, which can impact binding affinity and selectivity for different cGMP-binding proteins.

-

β-phenyl-1,N2-etheno (PET) Group: The addition of the PET group to the guanine base further increases the molecule's lipophilicity and provides additional steric bulk. This modification is significant for its interaction with cyclic nucleotide-gated (CNG) channels.[6][7]

-

(Rp)-Phosphorothioate Moiety: As previously mentioned, the substitution of a non-bridging oxygen with sulfur in the Rp configuration at the phosphate backbone is the key determinant of its antagonistic properties against PKG.[6][7] This modification also confers resistance to hydrolysis by phosphodiesterases (PDEs), prolonging its intracellular activity.[8][9]

Quantitative Analysis of this compound Interactions

The following tables summarize the quantitative data on the interaction of this compound with its primary targets.

Table 1: Inhibitory and Binding Constants for Protein Kinases

| Target Protein | Constant Type | Value (µM) | Species/System | Reference |

| PKG Iα | Ki | 0.03 | Purified | [1] |

| PKG Iβ | Ki | 0.03 | Purified | [1] |

| PKA Type II | Ki | 10 | Purified | [1] |

Table 2: Effective Concentrations for Cyclic Nucleotide-Gated (CNG) Channels

| Channel Type | Condition | Constant Type | Value (µM) | Reference |

| Rod CNG Channels | - | EC50,h | 0.45 | [10] |

| Cone CNG Channels | - | EC50,h | 4.4 | [10] |

EC50,h refers to the concentration for half-maximal inhibition at low inhibitor concentrations.

Signaling Pathways and Experimental Workflows

cGMP/PKG Signaling Pathway and the Inhibitory Action of this compound

Caption: cGMP/PKG signaling pathway illustrating the competitive inhibition by this compound.

Experimental Workflow for Identifying Protein Interactors of this compound

Caption: Workflow for affinity chromatography-mass spectrometry to identify this compound interactors.

Structure-Activity Relationship Logic Diagram

Caption: Key structural modifications of this compound and their functional consequences.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay for PKG

This protocol outlines a general method for assessing the inhibitory potential of this compound on PKG activity using a peptide substrate.

-

Reagents and Materials:

-

Purified recombinant PKG Iα or Iβ

-

Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

-

Peptide substrate (e.g., Kemptide)

-

[γ-³²P]ATP

-

cGMP (for stimulation)

-

This compound (at various concentrations)

-

Phosphocellulose paper

-

Phosphoric acid (for washing)

-

Scintillation counter

-

-

Procedure: a. Prepare a reaction mixture containing kinase buffer, purified PKG, and the peptide substrate. b. Add varying concentrations of this compound to the reaction mixture and pre-incubate for 10 minutes at 30°C. c. Initiate the kinase reaction by adding a mixture of cGMP and [γ-³²P]ATP. d. Incubate the reaction for a defined period (e.g., 10-20 minutes) at 30°C. e. Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. f. Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. g. Quantify the incorporated radioactivity using a scintillation counter. h. Calculate the percentage of inhibition at each concentration of this compound and determine the Ki value using appropriate kinetic models.

Patch-Clamp Electrophysiology for CNG Channel Activity

This protocol describes the inside-out patch-clamp technique to measure the effect of this compound on CNG channels expressed in a heterologous system.

-

Cell Preparation:

-

Express rod or cone CNG channel subunits in a suitable cell line (e.g., Xenopus laevis oocytes or HEK293 cells).

-

Prepare cells for patch-clamping by removing the vitelline membrane (for oocytes) or by plating on coverslips (for HEK293 cells).

-

-

Electrophysiological Recording: a. Use a patch-clamp amplifier and data acquisition system. b. Pull and fire-polish borosilicate glass pipettes to a resistance of 1-3 MΩ. c. Fill the pipette with a solution containing a permeant ion (e.g., Na⁺ or K⁺). d. Establish a gigaohm seal with the cell membrane. e. Excise an inside-out patch by pulling the pipette away from the cell. f. Perfuse the intracellular face of the patch with a solution containing a defined concentration of cGMP to activate the channels. g. Record the channel currents at a fixed holding potential. h. Apply solutions containing both cGMP and varying concentrations of this compound to the patch and record the resulting currents. i. Analyze the current inhibition to determine the EC₅₀ value for this compound.

Affinity Chromatography and Mass Spectrometry for Interactor Identification

This protocol outlines a method to identify proteins from a cell or tissue lysate that interact with this compound.

-

Preparation of Affinity Matrix:

-

Covalently couple this compound to a solid support (e.g., agarose beads) through a suitable linker.

-

-

Protein Extraction: a. Homogenize the tissue of interest (e.g., retina) in a lysis buffer containing protease and phosphatase inhibitors. b. Centrifuge the lysate to remove cellular debris.

-

Affinity Purification: a. Incubate the cleared lysate with the this compound-coupled beads to allow for binding of interacting proteins. b. Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. c. Elute the specifically bound proteins using a high concentration of free cGMP or by changing the buffer conditions (e.g., pH or salt concentration).

-

Protein Identification by Mass Spectrometry: a. Separate the eluted proteins by SDS-PAGE. b. Excise the protein bands and perform in-gel digestion with a protease (e.g., trypsin). c. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). d. Identify the proteins by searching the acquired mass spectra against a protein sequence database.

Conclusion

This compound is a well-characterized and highly valuable pharmacological tool for the investigation of cGMP signaling pathways. Its potent and selective inhibition of PKG, combined with its effects on CNG channels and resistance to degradation by PDEs, makes it an ideal probe for dissecting the roles of these proteins in cellular function and disease. The detailed understanding of its structure-activity relationship, supported by robust quantitative data and well-defined experimental protocols, empowers researchers to utilize this compound effectively in their studies. As research into cGMP-mediated processes continues to expand, the utility of this compound in both basic research and as a lead compound for drug development is likely to grow.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. bio-techne.com [bio-techne.com]

- 5. Identification of Novel Substrates for cGMP Dependent Protein Kinase (PKG) through Kinase Activity Profiling to Understand Its Putative Role in Inherited Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Improved cGMP Analogues to Target Rod Photoreceptor Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. The photoreceptor protective cGMP-analog Rp-8-Br-PET-cGMPS interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rp-8-Br-PET-cGMPS BIOLOG Life Science Institute [biolog.de]

- 10. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Lipophilicity and Membrane Permeability of Rp-8-Br-cGMPS

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the lipophilicity and membrane permeability of Rp-8-Bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer (Rp-8-Br-cGMPS), a key inhibitor of cGMP-dependent protein kinase (PKG). Understanding these physicochemical properties is crucial for its application in cellular and in vivo research.

Introduction

This compound is a widely utilized cGMP analog that acts as a competitive inhibitor of cGMP-dependent protein kinase (PKG).[1][2] Its utility in research stems from its ability to dissect the downstream effects of the nitric oxide (NO)/cGMP signaling pathway. A critical aspect of its effectiveness in intact cells is its ability to cross the cell membrane, a property largely governed by its lipophilicity.

Lipophilicity of this compound

For comparative purposes, the lipophilicity of various cGMP analogs has been ranked, and it is generally understood that modifications like the addition of a bromo group enhance lipophilicity.[3]

Table 1: Qualitative Lipophilicity Comparison

| Compound | Relative Lipophilicity |

| cGMP | Low |

| Rp-cGMPS | Low |

| This compound | Significantly Higher than cGMP and Rp-cGMPS [1] |

Membrane Permeability of this compound

The enhanced lipophilicity of this compound directly contributes to its improved membrane permeability .[1] This allows it to be used effectively in studies with intact cells, as it can penetrate the cell membrane to reach its intracellular target, PKG.

Quantitative data on the membrane permeability of this compound, such as the apparent permeability coefficient (Papp) from Caco-2 or Parallel Artificial Membrane Permeability Assay (PAMPA) studies, are not publicly available. However, its widespread and effective use as a PKG inhibitor in cell-based assays substantiates its membrane-permeant nature.

Experimental Protocols

Below are detailed, representative protocols for the experimental determination of lipophilicity and membrane permeability, which would be suitable for characterizing this compound.

Lipophilicity Determination (Shake-Flask Method for log P)

This is the traditional and most common method for determining the octanol-water partition coefficient.

Methodology:

-

Preparation of Phases: Prepare a phosphate buffer solution (pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer.

-

Compound Dissolution: Accurately weigh and dissolve a known amount of this compound in the aqueous phase.

-

Partitioning:

-

Mix a precise volume of the this compound aqueous solution with an equal volume of the saturated n-octanol in a glass vessel.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Centrifuge the mixture to achieve a clean separation of the two phases.

-

-

Concentration Measurement:

-

Carefully separate the aqueous and organic phases.

-

Determine the concentration of this compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation of log P:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase: P = [this compound]octanol / [this compound]aqueous

-

The log P is the base-10 logarithm of the partition coefficient: log P = log10(P)

-

Membrane Permeability Assessment (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method for predicting passive membrane permeability.

Methodology:

-

Membrane Preparation: A filter plate (donor plate) with a hydrophobic PVDF membrane is coated with a lipid solution (e.g., 2% (w/v) lecithin in dodecane) to form an artificial lipid membrane.

-

Compound Preparation: Prepare a solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a known concentration.

-

Assay Setup:

-

Fill the wells of an acceptor plate with buffer.

-

Place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich".

-

Add the this compound solution to the donor wells.

-

-

Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

-

Quantification: After incubation, determine the concentration of this compound in both the donor and acceptor wells using an appropriate analytical method like LC-MS/MS.

-

Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following equation:

Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A,t / [C]eq))

Where:

-

VD = Volume of the donor well

-

VA = Volume of the acceptor well

-

A = Area of the membrane

-

t = Incubation time

-

[C]A,t = Concentration in the acceptor well at time t

-

[C]eq = Equilibrium concentration

-

Membrane Permeability Assessment (Caco-2 Cell Assay)

The Caco-2 cell permeability assay is a well-established in vitro model that mimics the human intestinal epithelium and can assess both passive and active transport.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on permeable filter supports in transwell plates and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer Yellow.

-

Permeability Assay (Apical to Basolateral):

-

The culture medium in the apical (upper) and basolateral (lower) compartments is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

A solution of this compound at a known concentration is added to the apical compartment.

-

The plates are incubated at 37°C with gentle shaking.

-

Samples are taken from the basolateral compartment at various time points.

-

-

Permeability Assay (Basolateral to Apical): To assess active efflux, the compound is added to the basolateral compartment, and samples are taken from the apical compartment.

-

Quantification: The concentration of this compound in the collected samples is determined by LC-MS/MS.

-

Calculation of Apparent Permeability (Papp): The Papp is calculated using the formula:

Papp = (dQ/dt) / (A * C0)

Where:

-

dQ/dt = The rate of appearance of the compound in the receiver compartment

-

A = The surface area of the cell monolayer

-

C0 = The initial concentration in the donor compartment

-

Signaling Pathway and Experimental Workflows

Visualizing the cGMP signaling pathway and the experimental workflows for permeability assays can aid in understanding the context and application of this compound.

Figure 1: cGMP signaling pathway showing the inhibitory action of this compound.

Figure 2: Generalized experimental workflows for PAMPA and Caco-2 permeability assays.

Conclusion

This compound is a valuable tool for studying cGMP signaling due to its inhibitory action on PKG and its ability to permeate cell membranes. Its enhanced lipophilicity compared to parent cGMP analogs is the primary reason for its effectiveness in cellular models. While specific quantitative data on its lipophilicity and permeability are not widely published, the provided experimental protocols offer a robust framework for researchers to determine these parameters for this compound and other related compounds. This will enable a more precise understanding of its pharmacokinetic properties and facilitate its optimal use in drug discovery and development.

References

The cGMP Analog Rp-8-Br-cGMPS: A Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cyclic guanosine monophosphate (cGMP) analog, Rp-8-Br-cGMPS. It details its discovery as a significant tool in cGMP signaling pathway research, its chemical synthesis, and its multifaceted biological activities. The document elucidates its primary role as an inhibitor of cGMP-dependent protein kinase (PKG) and its interactions with other key components of the cGMP signaling cascade, such as cyclic nucleotide-gated (CNG) channels and phosphodiesterases (PDEs). This guide is intended to be a thorough resource, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological pathways and workflows to facilitate a deeper understanding and application of this compound in research and drug development.

Introduction: The Significance of cGMP Signaling and the Advent of this compound

The second messenger molecule, cyclic guanosine monophosphate (cGMP), is a pivotal regulator of a vast array of physiological processes. These include, but are not limited to, smooth muscle relaxation and vasodilation, phototransduction, neuronal signaling, and platelet aggregation.[1] The cellular effects of cGMP are primarily mediated through three main classes of effector proteins: cGMP-dependent protein kinases (PKGs), cyclic nucleotide-gated (CNG) ion channels, and cGMP-specific phosphodiesterases (PDEs).[2]

To dissect the intricate roles of these effector proteins within the cGMP signaling pathway, researchers have developed a suite of synthetic cGMP analogs. These analogs are designed to selectively activate or inhibit specific cGMP targets. Among these, the Rp-diastereomers of cGMP phosphorothioates have emerged as valuable inhibitory tools. The substitution of a non-bridging oxygen atom in the phosphate moiety with sulfur creates a chiral center, resulting in the Rp and Sp diastereomers. The Rp isomers generally act as competitive antagonists at the cGMP binding sites of PKGs.[3]

This compound (8-Bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a prominent member of this class of cGMP analogs. The introduction of a bromine atom at the 8-position of the guanine ring enhances its lipophilicity and resistance to hydrolysis by PDEs compared to the parent compound, Rp-cGMPS.[4] This modification allows for more effective use in cell-based assays and in vivo studies.

A closely related and more extensively studied analog is Rp-8-Br-PET-cGMPS (β-phenyl-1,N2-etheno-8-bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer) . The addition of a β-phenyl-1,N2-etheno (PET) group further increases its membrane permeability and specificity as a PKG inhibitor.[3][5] Due to its enhanced properties, much of the recent research has utilized Rp-8-Br-PET-cGMPS. This guide will focus on the core compound, this compound, while also presenting data for Rp-8-Br-PET-cGMPS to provide a broader context of the activity of 8-bromo-substituted Rp-cGMPS analogs.

Physicochemical Properties and Synthesis

Chemical Structure

Caption: Chemical Structure of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be achieved through various chemical routes. A common approach involves the use of 8-bromoguanosine as a starting material. The synthesis of a related compound, Rp-8-nitro-cGMPS, starts from Rp-8-bromo-cGMPS, indicating the availability of the latter as a precursor.[6][7]

A general synthetic strategy for related Rp-cGMPS analogs involves the cyclization of a nucleoside 5'-H-phosphonate monoester followed by sulfurization. This method has been shown to be diastereoselective, affording the desired Rp-isomer in high ratios.[8]

Biological Activity and Quantitative Data

This compound and its PET derivative are primarily recognized as competitive inhibitors of cGMP-dependent protein kinase (PKG).[9] They bind to the cGMP binding sites on the regulatory domain of PKG, preventing its activation by endogenous cGMP.[3] However, their biological activity is not limited to PKG inhibition.

Table 1: Quantitative Data for this compound and Related Analogs

| Compound | Target | Action | Value | Organism/System | Reference |

| This compound | PKG Iα | Inhibition | - | - | [6][7] |

| Rp-8-nitro-cGMPS | PKG Iα | Inhibition (Ki) | 22 µM | Mouse | [7] |

| Rp-8-Br-PET-cGMPS | Rod CNG Channels | Inhibition (EC50,h) | 0.45 µM | Bovine | [10][11] |

| Rp-8-Br-PET-cGMPS | Cone CNG Channels | Inhibition (EC50,h) | 4.4 µM | Bovine | [10][11] |

| (Rp)-8-pCPT-cGMPS | cGMP-dependent protein kinase | Inhibition (Ki) | 0.5 µM | Human Platelets | [12] |

Key Signaling Pathways and Mechanisms of Action

The cGMP Signaling Pathway

The cGMP signaling cascade is initiated by the synthesis of cGMP from GTP by guanylate cyclases (GC). There are two major forms of GC: soluble GC (sGC), which is activated by nitric oxide (NO), and particulate GC (pGC), which is activated by natriuretic peptides. The downstream effects of cGMP are mediated by its effector proteins.

Caption: The cGMP signaling pathway and points of intervention for this compound.

Mechanism of PKG Inhibition

This compound acts as a competitive antagonist at the cGMP-binding sites of PKG. By occupying these sites, it prevents the conformational change that is necessary for the activation of the kinase's catalytic domain. This leads to a reduction in the phosphorylation of downstream target proteins.

Modulation of CNG Channels

In addition to its effects on PKG, this compound and its derivatives can also modulate the activity of CNG channels. Studies on rod and cone photoreceptor CNG channels have shown that Rp-8-Br-PET-cGMPS can act as an inhibitor.[10][11] This is particularly relevant in the context of retinal diseases where excessive cGMP levels lead to over-activation of CNG channels and subsequent photoreceptor cell death.

Experimental Protocols

Synthesis of Rp-8-nitro-cGMPS from this compound

This protocol is adapted from a study on the synthesis of a nitrated analog, which uses this compound as a starting material.[6][7]

Materials:

-

Rp-8-bromoguanosine 3',5'-cyclic monophosphorothioate (this compound)

-

Sodium nitrite (NaNO2)

-

Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (HCl)

Procedure:

-

React 80 mM of this compound with 300 mM of sodium nitrite in DMSO.

-

The reaction mixture should also contain 23 mM HCl.

-

Maintain the reaction at 70°C for 3 days.

-

The product, Rp-8-nitro-cGMPS, can then be purified using appropriate chromatographic techniques.

In Vitro Kinase Activity Assay for PKG Inhibition

This is a general protocol to assess the inhibitory potential of this compound on PKG activity.

Materials:

-

Recombinant PKG

-

Fluorescently labeled or radiolabeled peptide substrate for PKG (e.g., a VASP-derived peptide)

-

ATP

-

cGMP

-

This compound

-

Assay buffer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, recombinant PKG, and the peptide substrate.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the kinase reaction by adding a mixture of ATP and a fixed concentration of cGMP (to activate the enzyme).

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

-

Stop the reaction.

-

Measure the phosphorylation of the peptide substrate using an appropriate detection method (e.g., fluorescence polarization or scintillation counting).

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 or Ki value.

Caption: Workflow for an in vitro PKG inhibition assay.

Applications in Research and Drug Development

This compound and its analogs are invaluable tools for:

-

Elucidating the role of PKG in various signaling pathways: By selectively inhibiting PKG, researchers can determine its contribution to specific cellular responses.

-

Investigating the pathophysiology of diseases with dysregulated cGMP signaling: This includes cardiovascular diseases, neurodegenerative disorders, and certain types of cancer.[13][14]

-

Studying the function of CNG channels: The modulatory effects of these compounds on CNG channels make them useful for investigating their role in processes like phototransduction.

-

Drug discovery and development: As a well-characterized PKG inhibitor, this compound can serve as a reference compound in the development of new therapeutic agents targeting the cGMP pathway. Its derivative, Rp-8-Br-PET-cGMPS, is being investigated for its neuroprotective effects in retinal degeneration.[15]

Conclusion

This compound is a potent and versatile cGMP analog that has significantly advanced our understanding of the cGMP signaling pathway. Its ability to inhibit PKG and modulate CNG channels makes it an essential tool for researchers in various fields. While the more lipophilic derivative, Rp-8-Br-PET-cGMPS, has garnered more attention in recent studies due to its enhanced cellular permeability, the foundational role and continued utility of this compound in dissecting cGMP-mediated processes remain undisputed. This technical guide provides a solid foundation for the effective application of this compound in both basic research and translational studies aimed at developing novel therapeutics for a range of human diseases.

References

- 1. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]

- 2. The Cyclic Guanosine Monophosphate (cGMP) Second Messenger System – Developing Expertise in Neuroscience [uen.pressbooks.pub]

- 3. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound BIOLOG Life Science Institute [biolog.de]

- 5. Rp-8-Br-PET-cGMPS BIOLOG Life Science Institute [biolog.de]

- 6. Synthesis and Characterization of 8-Nitroguanosine 3′,5′-Cyclic Monophosphorothioate Rp-Isomer as a Potent Inhibitor of Protein Kinase G1α [jstage.jst.go.jp]

- 7. Synthesis and Characterization of 8-Nitroguanosine 3',5'-Cyclic Monophosphorothioate Rp-Isomer as a Potent Inhibitor of Protein Kinase G1α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. 8Br-cGMP mediates relaxation of tracheal smooth muscle through PKA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological activity of some 8-substituted selenoguanosine cyclic 3',5'-phosphates and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. The photoreceptor protective cGMP-analog Rp-8-Br-PET-cGMPS interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of Rp-8-Br-cGMPS and Rp-8-Br-PET-cGMPS: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic guanosine monophosphate (cGMP) is a critical second messenger in a myriad of physiological processes. The ability to modulate cGMP signaling pathways is paramount for both basic research and therapeutic development. This technical guide provides a comprehensive comparison of two widely used cGMP analogs, Rp-8-Br-cGMPS and Rp-8-Br-PET-cGMPS. Both compounds are recognized as inhibitors of cGMP-dependent protein kinase (PKG), yet they exhibit distinct pharmacological profiles. This document delves into their chemical structures, mechanisms of action, and quantitative differences in potency and selectivity. Detailed experimental methodologies for key assays are provided, alongside visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in the field.

Introduction

The cGMP signaling cascade is integral to numerous cellular functions, including smooth muscle relaxation, phototransduction, and neuronal signaling. Dysregulation of this pathway is implicated in various pathologies, making pharmacological modulators of cGMP effectors, such as PKG, valuable research tools and potential therapeutic agents.

This compound and Rp-8-Br-PET-cGMPS are two such modulators, both belonging to the class of phosphorothioate-modified cGMP analogs. The "Rp" configuration at the phosphorus atom confers resistance to hydrolysis by phosphodiesterases (PDEs) and typically imparts an antagonistic action at cGMP binding sites. The "8-Br" modification enhances lipophilicity and can influence binding affinity. The key structural distinction lies in the additional β-phenyl-1,N²-etheno (PET) group on the guanine ring of Rp-8-Br-PET-cGMPS, which significantly alters its pharmacological properties.

This guide aims to provide a detailed, comparative overview of these two compounds to aid researchers in selecting the appropriate tool for their specific experimental needs.

Chemical Structures and Core Differences

The fundamental difference between the two molecules is the presence of the PET group on Rp-8-Br-PET-cGMPS. This addition increases the molecule's size and hydrophobicity, influencing its interaction with the cGMP binding pockets of various proteins.

-

This compound: 8-Bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer.

-

Rp-8-Br-PET-cGMPS: 8-Bromo-β-phenyl-1,N²-ethenoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters for this compound and Rp-8-Br-PET-cGMPS, highlighting their differences in potency and selectivity.

Table 1: Comparative Inhibitory Potency against Protein Kinases

| Compound | Target Kinase | Ki (Inhibitory Constant) | Selectivity (PKA Ki / PKG Ki) | Reference |

| This compound | PKG Iα | 3.7 µM | ~6.8 | [1] |

| PKG Iβ | 1.8 µM | ~13.9 | [1] | |

| PKA | 25 µM | [1] | ||

| Rp-8-Br-PET-cGMPS | PKG Iα / Iβ | 0.03 µM | ~333 | [2] |

| PKA | 10 µM | [2] |

Table 2: Effects on Other Key Signaling Proteins

| Compound | Target Protein | Effect | Potency | Reference |

| This compound | Cyclic Nucleotide-Gated (CNG) Channels | Agonist | EC50 = 173.5 µM | |

| Rp-8-Br-PET-cGMPS | Phosphodiesterase 5 (PDE5) | Potent Inhibitor | Not specified | [2] |

| Rod CNG Channels | Inhibitor | EC50 (low conc.) = 0.45 µM | [3] | |

| Cone CNG Channels | Inhibitor | EC50 (low conc.) = 4.4 µM | [3] |

Note: A study has indicated that while this compound acts as a competitive inhibitor of PKG at lower concentrations, it can cause stimulation of the kinase at higher concentrations (>3 µM)[1]. This dual activity is a critical consideration in experimental design.

Signaling Pathways and Mechanisms of Action

Both compounds primarily exert their effects by competitively binding to the cGMP-binding sites on PKG, thereby preventing its activation by endogenous cGMP. However, the PET modification in Rp-8-Br-PET-cGMPS confers significantly higher potency and selectivity for PKG over PKA.

Figure 1: Simplified cGMP-PKG signaling pathway showing the points of intervention for this compound and Rp-8-Br-PET-cGMPS.

The enhanced selectivity of Rp-8-Br-PET-cGMPS makes it a more precise tool for dissecting PKG-specific functions. Furthermore, its inhibitory effect on PDE5 and CNG channels adds layers of complexity to its pharmacological profile that must be considered when interpreting experimental results.

Experimental Protocols

In Vitro Protein Kinase Inhibition Assay

This protocol is a generalized method for determining the inhibitory constant (Ki) of the compounds against purified protein kinases.

Objective: To quantify the potency of this compound and Rp-8-Br-PET-cGMPS as inhibitors of PKG and PKA.

Materials:

-

Purified recombinant PKG (Iα or Iβ) and PKA catalytic subunit.

-

Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT).

-

ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for alternative detection methods).

-

Specific peptide substrate for the kinase (e.g., Kemptide for PKA).

-

This compound and Rp-8-Br-PET-cGMPS stock solutions in an appropriate solvent (e.g., DMSO or water).

-

Phosphocellulose paper or other separation matrix.

-

Scintillation counter or plate reader for detection.

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, purified kinase, and peptide substrate.

-

Add varying concentrations of the inhibitor (this compound or Rp-8-Br-PET-cGMPS) to the reaction mixture. A vehicle control (solvent only) should be included.

-

Pre-incubate the mixture for 10-15 minutes at 30°C to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of cGMP (for PKG) or cAMP (for PKA) and ATP.

-

Allow the reaction to proceed for a defined period (e.g., 10-20 minutes) at 30°C.

-

Stop the reaction by spotting the mixture onto phosphocellulose paper and immersing it in phosphoric acid to wash away unincorporated ATP.

-

Quantify the incorporated radioactivity on the paper using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

-

Determine the IC50 value from the dose-response curve and calculate the Ki using the Cheng-Prusoff equation.

Figure 2: Workflow for an in vitro protein kinase inhibition assay.

Whole-Cell Patch-Clamp Electrophysiology for CNG Channel Activity

This protocol outlines a general approach to measure the effect of the compounds on cyclic nucleotide-gated (CNG) channels expressed in a cellular system.

Objective: To characterize the agonist or antagonist effects of this compound and Rp-8-Br-PET-cGMPS on CNG channels.

Materials:

-

HEK293 cells (or other suitable cell line) stably or transiently expressing the desired CNG channel subunits.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Intracellular solution (pipette solution) containing: e.g., 140 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.2.

-

Extracellular solution (bath solution) containing: e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4.

-

Stock solutions of cGMP, this compound, and Rp-8-Br-PET-cGMPS.

-

Perfusion system for rapid solution exchange.

Procedure:

-

Culture cells expressing the CNG channels on glass coverslips.

-

Pull patch pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Clamp the cell membrane at a holding potential of, for example, -60 mV.

-

Apply voltage ramps or steps to elicit channel currents.

-

Perfuse the cell with the extracellular solution containing a known concentration of cGMP to establish a baseline CNG channel current.

-

To test for antagonist effects, co-apply the test compound (this compound or Rp-8-Br-PET-cGMPS) with cGMP and measure the change in current.

-

To test for agonist effects, apply the test compound alone and measure any elicited current.

-

Construct dose-response curves to determine EC50 or IC50 values.

Figure 3: Experimental workflow for whole-cell patch-clamp analysis of CNG channel modulation.

Discussion and Conclusion

The choice between this compound and Rp-8-Br-PET-cGMPS is highly dependent on the specific research question.

Rp-8-Br-PET-cGMPS is the superior choice when high potency and selectivity for PKG inhibition are required. Its approximately 100-fold greater potency for PKG over this compound and over 300-fold selectivity against PKA make it a precise tool for isolating PKG-dependent signaling events[2]. However, its off-target effects on PDE5 and CNG channels must be taken into account, especially in systems where these proteins are highly expressed and functionally relevant[2][3].

This compound , while less potent and selective for PKG, may be useful in specific contexts. Its dual nature as a low-concentration inhibitor and a high-concentration activator of PKG is a unique characteristic that could be exploited in certain experimental designs[1]. Furthermore, its distinct profile as a CNG channel agonist, in contrast to the inhibitory action of Rp-8-Br-PET-cGMPS, allows for the differential study of these two classes of cGMP effectors.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Kinase: An In-depth Technical Guide to the Cellular Targets of Rp-8-Br-cGMPS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rp-8-Br-cGMPS, a well-recognized inhibitor of cGMP-dependent protein kinase (PKG), is a pivotal tool in dissecting cGMP signaling pathways. Its utility, however, extends beyond its canonical target. This technical guide provides a comprehensive overview of the known and emerging cellular targets of this compound, offering researchers a deeper understanding of its pharmacological profile. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex interactions within cellular signaling networks.

While primarily utilized for its potent and competitive inhibition of PKG, this compound and its structural analogs exhibit significant interactions with other key components of cyclic nucleotide signaling, including phosphodiesterases (PDEs) and cyclic nucleotide-gated (CNG) channels.[1][2] Furthermore, its non-specific nature can lead to interactions with protein kinase A (PKA) and other cGMP-binding proteins.[1][3] A thorough understanding of these off-target effects is critical for the accurate interpretation of experimental results and for the development of more selective therapeutic agents.

Core Cellular Targets Beyond Protein Kinase G

The lipophilic nature of this compound enhances its membrane permeability, allowing it to interact with a range of intracellular targets.[4] These interactions are often competitive with the endogenous second messenger, cGMP.

Phosphodiesterases (PDEs)

This compound and its analogs are resistant to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs), the enzymes responsible for degrading cGMP and cAMP.[1] Moreover, they can act as inhibitors of several PDE isoforms. For instance, Rp-8-Br-PET-cGMPS, a closely related analog, has been shown to potently inhibit PDE5.[5] Studies have also demonstrated interactions with PDE1 and PDE6.[3] This inhibition of PDEs can lead to an accumulation of intracellular cGMP, a secondary effect that can complicate the interpretation of its primary inhibitory action on PKG.

Cyclic Nucleotide-Gated (CNG) Channels

A significant non-PKG target of this compound is the family of cyclic nucleotide-gated (CNG) channels, which are crucial for signal transduction in various cell types, including photoreceptors and olfactory neurons.[6] this compound has been identified as an inhibitor of retinal cGMP-gated ion channels.[2][7] Interestingly, some studies have reported a dual role, where it can also act as an agonist of rod photoreceptor CNG channels.[6][8] This modulation of CNG channel activity can have profound effects on ion homeostasis and cellular excitability.

Protein Kinase A (PKA)

The structural similarity between cGMP and cAMP binding sites on their respective kinases can lead to cross-reactivity. The Rp- diastereomers of cGMP phosphorothioates, including this compound, are known to be non-specific antagonists that can also inhibit cAMP-dependent protein kinase (PKA).[1] Although the affinity for PKA is generally lower than for PKG, this interaction should be considered, especially at higher concentrations of the inhibitor.

Other Potential Targets

Recent proteomic approaches have begun to uncover additional, less characterized interactors of cGMP analogs. An affinity chromatography study using Rp-8-Br-PET-cGMPS identified several cGMP-binding proteins, including MAPK1/3, as potential interactors, although a direct functional consequence was not established in the context of that study.[3] Another report suggests that this compound can act as a potent activator of Ca2+-ATPase, an enzyme critical for maintaining intracellular calcium homeostasis.[8] The Popeye domain containing (POPDC) proteins, a class of cAMP effectors, represent another potential, yet unconfirmed, target class due to their cyclic nucleotide-binding domain.[9][10]

Quantitative Data: Binding Affinities and Inhibition Constants

The following table summarizes the available quantitative data for the interaction of this compound and its analogs with various cellular targets. This data is essential for designing experiments with appropriate concentrations to achieve target selectivity.

| Compound | Target | Action | Affinity/Inhibition Constant (Ki) | Organism/System | Reference |

| (Rp)-8-bromo-PET-cyclic GMPS | PKG type Iα and Iβ | Competitive Inhibitor | 0.03 µM | Purified enzyme | [5] |

| (Rp)-8-bromo-PET-cyclic GMPS | PKA type II | Antagonist | 10 µM | Purified enzyme | [5] |

| (Rp)-cGMP[S] | cGMP-PDE | Competitive Inhibitor | 90 µM | Retinal Rod Outer Segments | [11] |

| (Rp)-8-pCPT-cGMPS | PKG | Competitive Inhibitor | 0.5 µM | Not Specified | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are summaries of key experimental protocols used to identify and characterize the cellular targets of this compound.

Affinity Chromatography for Target Identification

This method is used to isolate and identify proteins that bind to a specific ligand, in this case, a cGMP analog.

-

Ligand Immobilization: A cGMP analog, such as Rp-8-Br-PET-cGMPS, is chemically coupled to a solid support matrix (e.g., agarose beads) to create an affinity column.

-

Protein Extraction: Cellular or tissue lysates are prepared to extract total proteins.

-

Affinity Purification: The protein lysate is passed through the affinity column. Proteins with binding affinity for the immobilized ligand will be retained, while non-binding proteins are washed away.

-

Elution: The bound proteins are eluted from the column, often by using a high concentration of the free ligand or by changing the buffer conditions (e.g., pH or salt concentration).

-

Protein Identification: The eluted proteins are then identified using techniques such as mass spectrometry (e.g., LC-MS/MS).[3]

Kinase Activity Assays

These assays are used to determine the inhibitory effect of this compound on the enzymatic activity of protein kinases like PKG and PKA.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a specific substrate peptide or protein, ATP (often radiolabeled, e.g., [γ-³²P]ATP), and a buffer solution.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures.

-

Kinase Reaction: The reaction is initiated by the addition of the kinase or ATP and incubated for a specific time at an optimal temperature.

-

Reaction Termination: The reaction is stopped, typically by adding a strong acid or a chelating agent.

-

Quantification of Phosphorylation: The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by separating the substrate from the unreacted ATP (e.g., via SDS-PAGE and autoradiography or by spotting onto phosphocellulose paper followed by scintillation counting).

-

Data Analysis: The kinase activity at different inhibitor concentrations is used to calculate the IC50 or Ki value.[5][13]

Electrophysiological Recordings for CNG Channel Activity

Patch-clamp electrophysiology is a powerful technique to study the effect of compounds on ion channel function.

-

Cell Preparation: Cells expressing the CNG channel of interest (e.g., isolated photoreceptor outer segments or heterologous expression systems) are prepared.

-

Patch-Clamp Configuration: An "excised patch" configuration (inside-out) is often used, where a small patch of the cell membrane containing the channel is isolated at the tip of a glass micropipette. This allows for the direct application of compounds to the intracellular face of the channel.

-

Compound Application: A solution containing a known concentration of cGMP is perfused to activate the channels. Subsequently, solutions containing both cGMP and varying concentrations of this compound are applied to assess its effect on channel activity.

-

Data Acquisition: The flow of ions through the channels (i.e., the current) is measured using a specialized amplifier.

-

Data Analysis: The current amplitudes in the presence and absence of the inhibitor are compared to determine the extent of inhibition or activation and to calculate dose-response relationships.[11]

Signaling Pathway and Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the cellular actions of this compound.

Caption: Canonical cGMP signaling and the inhibitory action of this compound on PKG.

Caption: Overview of the primary and secondary cellular targets of this compound.

Caption: Experimental workflow for identifying protein interactors of this compound.

Conclusion

This compound is a powerful pharmacological tool, but its utility is maximized when its full spectrum of cellular interactions is appreciated. Beyond its well-established role as a PKG inhibitor, its effects on PDEs, CNG channels, PKA, and other proteins can significantly influence experimental outcomes. Researchers and drug development professionals must consider these off-target effects to ensure the accurate interpretation of their data and to guide the development of next-generation therapeutics with improved selectivity and efficacy. This guide provides a foundational resource for navigating the complex pharmacology of this important cGMP analog.

References

- 1. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rp-8-Br-PET-cGMPS BIOLOG Life Science Institute [biolog.de]

- 3. The photoreceptor protective cGMP-analog Rp-8-Br-PET-cGMPS interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. labshake.com [labshake.com]

- 5. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Pharmacology of Cyclic Nucleotide-Gated Channels: Emerging from the Darkness - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The Popeye domain containing protein family – A novel class of cAMP effectors with important functions in multiple tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New kids on the block: The Popeye domain containing (POPDC) protein family acting as a novel class of cAMP effector proteins in striated muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

In Vitro Characterization of Rp-8-Br-cGMPS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vitro characterization of Rp-8-Bromo-guanosine-3',5'-cyclic monophosphorothioate, Rp-isomer (Rp-8-Br-cGMPS), and its widely used, more lipophilic analog, Rp-8-Br-PET-cGMPS. This document collates critical quantitative data on their interaction with key signaling proteins, details relevant experimental protocols, and presents visual representations of the underlying biochemical pathways and experimental workflows. The information herein is intended to equip researchers and drug development professionals with a comprehensive understanding of these compounds as potent and selective inhibitors of cGMP-dependent protein kinase (PKG).

Introduction

Cyclic guanosine-3',5'-monophosphate (cGMP) is a ubiquitous second messenger that mediates a wide array of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal signaling. The primary intracellular effector of cGMP is cGMP-dependent protein kinase (PKG). Dysregulation of the cGMP/PKG signaling pathway is implicated in various pathological conditions, making it an attractive target for therapeutic intervention.

This compound and its derivative, Rp-8-Br-PET-cGMPS, are synthetic analogs of cGMP that act as competitive inhibitors of PKG.[1] Their resistance to hydrolysis by phosphodiesterases (PDEs) and, in the case of Rp-8-Br-PET-cGMPS, enhanced membrane permeability, make them valuable tools for elucidating the physiological roles of PKG.[2] This guide focuses on the in vitro biochemical properties of these inhibitors, providing a detailed summary of their inhibitory potency and selectivity.

Mechanism of Action

This compound and its analogs are competitive antagonists of cGMP at the regulatory domain of PKG. By binding to the cGMP-binding sites, they prevent the conformational change required for kinase activation, thereby inhibiting the phosphorylation of downstream target proteins. The "Rp" configuration of the phosphorothioate group is crucial for this inhibitory activity.

The cGMP/PKG Signaling Pathway

The canonical cGMP signaling pathway begins with the synthesis of cGMP from GTP by guanylyl cyclases. cGMP then binds to the regulatory domains of PKG, leading to its activation and the subsequent phosphorylation of various substrate proteins. Phosphodiesterases (PDEs) regulate this pathway by hydrolyzing cGMP to GMP, thus terminating the signal. This compound intervenes in this pathway by blocking the activation of PKG.

Quantitative Data

The following tables summarize the in vitro inhibitory potency of Rp-8-Br-PET-cGMPS against cGMP-dependent protein kinase (PKG) and cAMP-dependent protein kinase (PKA), as well as its interactions with various phosphodiesterase (PDE) isoforms.

Table 1: Inhibitory Potency against Protein Kinases

| Compound | Target | Species | Ki (µM) | Inhibition Type | Reference |

| Rp-8-Br-PET-cGMPS | PKG Iα | Not Specified | 0.03 | Competitive | [3] |

| Rp-8-Br-PET-cGMPS | PKG Iβ | Not Specified | 0.03 | Competitive | [3] |

| Rp-8-Br-PET-cGMPS | PKA II | Not Specified | 10 | Competitive | [3] |

Table 2: Interaction with Phosphodiesterases (PDEs)

| Compound | Target | Interaction | Quantitative Data | Reference |

| Rp-8-Br-PET-cGMPS | PDE1β | Binding | Not Reported | [4] |

| Rp-8-Br-PET-cGMPS | PDE1c | Binding | Not Reported | [4] |

| Rp-8-Br-PET-cGMPS | PDE5 | Potent Inhibition | IC50/Ki Not Reported | [3] |

| Rp-8-Br-PET-cGMPS | PDE6α | Binding | Not Reported | [4] |

Experimental Protocols

In Vitro Protein Kinase G Inhibition Assay

This protocol outlines a standard method for determining the inhibitory potency of compounds like this compound against PKG using a radiolabeled ATP assay.

Materials:

-

Purified recombinant PKG Iα or Iβ

-

[γ-32P]ATP

-

Specific peptide substrate for PKG (e.g., a VASP-derived peptide)

-

This compound or Rp-8-Br-PET-cGMPS

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% β-mercaptoethanol)

-

Stop solution (e.g., 75 mM phosphoric acid)

-

Phosphocellulose paper

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, the specific peptide substrate, and the purified PKG enzyme.

-

Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.

-

Pre-incubate the mixture for a short period (e.g., 10 minutes) at the desired reaction temperature (e.g., 30°C).

-

Initiate the kinase reaction by adding a solution of [γ-32P]ATP and unlabeled ATP.

-

Allow the reaction to proceed for a defined time, ensuring that the reaction remains in the linear range.

-

Terminate the reaction by adding the stop solution.

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-32P]ATP.

-

Measure the amount of 32P incorporated into the peptide substrate using a scintillation counter.

-

Plot the kinase activity as a function of the inhibitor concentration to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation for competitive inhibition.

Competitive Inhibition Analysis

The competitive nature of this compound inhibition can be confirmed by performing kinetic experiments at varying substrate (cGMP) and inhibitor concentrations. A hallmark of competitive inhibition is an increase in the apparent Km for the substrate with no change in the Vmax of the reaction.

Conclusion

This compound and its analog, Rp-8-Br-PET-cGMPS, are potent and selective competitive inhibitors of cGMP-dependent protein kinase. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers utilizing these compounds in their studies of cGMP/PKG signaling. The high affinity for PKG Iα and Iβ, coupled with significantly lower affinity for PKA, underscores their utility as specific pharmacological tools. Further characterization of their interactions with the full panel of phosphodiesterase isoforms will provide an even more complete understanding of their in vitro biochemical profile.

References

The Role of Rp-8-Br-cGMPS in Elucidating cGMP Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic guanosine monophosphate (cGMP) is a ubiquitous second messenger that plays a pivotal role in a myriad of physiological processes, including smooth muscle relaxation, platelet aggregation, neuronal signaling, and retinal phototransduction.[1][2][3] The intricate signaling network governed by cGMP is primarily mediated through three main effector proteins: cGMP-dependent protein kinases (PKG), cGMP-gated cation channels, and phosphodiesterases (PDEs) that are allosterically regulated by cGMP.[2][3] To dissect the precise contributions of these effectors, researchers rely on specific pharmacological tools. Among these, Rp-8-Bromo-β-phenyl-1,N²-ethenoguanosine-3',5'-cyclic monophosphorothioate (Rp-8-Br-PET-cGMPS) has emerged as a potent and selective inhibitor of PKG, providing a valuable instrument for investigating cGMP-mediated cellular events. This technical guide provides an in-depth review of Rp-8-Br-PET-cGMPS, its mechanism of action, experimental applications, and its significance in advancing our understanding of cGMP signaling.

Mechanism of Action and Specificity of Rp-8-Br-PET-cGMPS

Rp-8-Br-PET-cGMPS is a synthetic, membrane-permeant analog of cGMP.[4] Its inhibitory action stems from its ability to competitively bind to the cGMP-binding sites on PKG, thereby preventing the conformational changes required for kinase activation.[5] The "Rp" configuration of the phosphorothioate group is crucial for its inhibitory activity, in contrast to the "Sp" diastereomer which acts as an agonist.